2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid
Overview
Description
The compound “2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid” is a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis and molecular studies. It has a molecular formula of C20H14ClNO5S and an average mass of 415.847 Da .
Synthesis Analysis
The synthesis of benzamide derivatives, which are structurally similar to the compound , can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzenesulfonyl group, a 2-chlorobenzoyl group, and an amino group attached to a benzoic acid molecule . This structure allows for various chemical reactions and applications in scientific research.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to its complex structure. For instance, benzenesulfonic acid, a related compound, can form sulfonamides, sulfonyl chloride, and esters . It can also undergo desulfonation when heated in water near 200°C .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The compound 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid demonstrates interesting crystal structural properties. A study has highlighted the twisting of the carboxyl group in a related benzoic acid molecule and the formation of hydrogen-bonded motifs in the crystal, indicating potential applications in crystallography and molecular design (Hemamalini & Fun, 2010).
Synthesis and Chemical Reactions
- Research on benzenesulfonyl compounds has explored oxidative cross-coupling reactions with alkenes, showing how these compounds can be synthesized and potentially modified for various applications (Miura et al., 1998).
- The synthesis and structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been documented, providing insights into the stereochemistry of these molecules (Rublova et al., 2017).
Potential Applications in Polymer Science
- Benzoic acid derivatives, closely related to the target compound, have been used to dope polyaniline, suggesting potential applications in the field of conductive polymers (Amarnath & Palaniappan, 2005).
Electrocatalysis and Electrochemistry
- The electrochemical behavior of sulfophenyl-azo-benzoic acids has been studied, which could provide insights into the electrochemical applications of related benzoic acid derivatives (Mandić et al., 2004).
Photodecomposition Studies
- Studies on chlorobenzoic acids, which share structural similarities with the target compound, have investigated the photodecomposition processes, essential for understanding environmental interactions (Crosby & Leitis, 1969).
Thermodynamic and Phase Behavior Studies
- Research has been conducted on the thermodynamic behavior of benzoic and chlorobenzoic acids, which could be relevant for understanding the phase behavior of related compounds (Reschke et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as benzenesulfonic acid derivatives are known to exhibit a wide range of biological activities .
Mode of Action
The compound seems to be synthesized through a series of reactions involving chlorosulfonic acid . Chlorosulfonic acid can behave as an electrophile and react with aromatic compounds to produce sulfonation products . The compound might interact with its targets through similar electrophilic aromatic substitution reactions .
Biochemical Pathways
It’s known that benzenesulfonic acid derivatives can affect various strains of microorganisms , suggesting that they might interact with biochemical pathways in these organisms.
Pharmacokinetics
Result of Action
Given that related compounds have antimicrobial activity , this compound might also have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction of chlorosulfonic acid with aromatic compounds . Additionally, the compound’s stability and reactivity might be influenced by the pH and the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it might interact with enzymes, proteins, and other biomolecules . The benzenesulfonyl moiety is known to participate in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Similar compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified .
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAUJSRBKSRTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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